5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide
Overview
Description
5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts. Another method involves the use of tert-butyl nitrite or isoamyl nitrite to synthesize 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include copper (I) acetylides, nitrile oxides, and tert-butyl nitrite . The major products formed from these reactions are typically substituted isoxazoles, which can exhibit different biological activities .
Scientific Research Applications
5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are also used in the development of drugs targeting various diseases. In industry, isoxazole derivatives are used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways involved can vary depending on the specific biological activity of the compound.
Comparison with Similar Compounds
5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide can be compared with other similar compounds, such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These compounds also contain the isoxazole moiety and exhibit diverse biological activities. this compound is unique in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
5-(3-methylphenyl)-1,2-oxazole-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)10-6-9(14-16-10)11(15)13-12/h2-6H,12H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNQQKOLYNJRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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